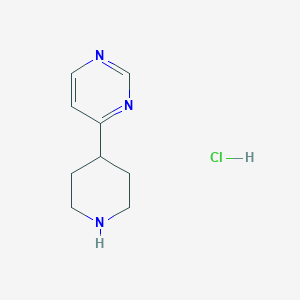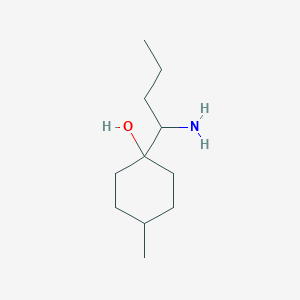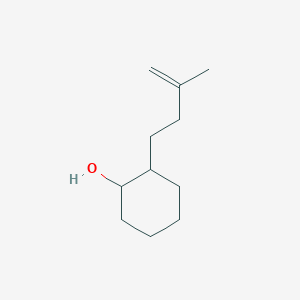![molecular formula C9H12N2O3S B15260671 6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B15260671.png)
6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[410]heptane-3,3-dione is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a pyrazole ring, an oxa bridge, and a thiabicyclo heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to create complex bicyclic structures with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the sulfur atom in the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in synthesizing bioactive compounds.
Spiro cyclopropanes: These compounds share a similar bicyclic structure and have applications in medicinal chemistry.
Uniqueness
What sets 6-(1-Methyl-1H-pyrazol-5-yl)-7-oxa-3lambda6-thiabicyclo[41
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
6-(2-methylpyrazol-3-yl)-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide |
InChI |
InChI=1S/C9H12N2O3S/c1-11-7(2-4-10-11)9-3-5-15(12,13)6-8(9)14-9/h2,4,8H,3,5-6H2,1H3 |
InChI Key |
KXPAIIBCNXALRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C23CCS(=O)(=O)CC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B15260611.png)
![4-[(Benzylamino)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B15260619.png)




![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B15260650.png)
![2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15260654.png)

![2-Methyl-3-[(2-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B15260664.png)
![Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate](/img/structure/B15260676.png)

